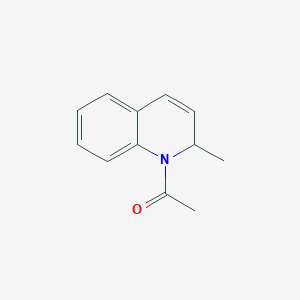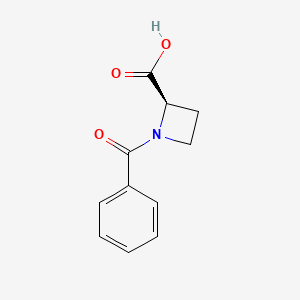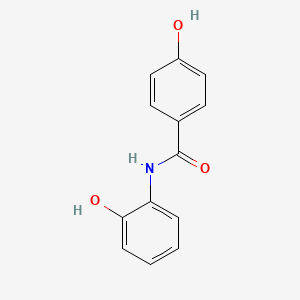![molecular formula C19H18O4S B14254975 4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) CAS No. 178810-20-3](/img/structure/B14254975.png)
4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is a complex organic compound that features a thiophene ring linked to two methylbenzene-1,3-diol units. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) typically involves the condensation of thiophene-2-carbaldehyde with 2-methylbenzene-1,3-diol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the methylene bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Wirkmechanismus
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2-Methylbenzene-1,3-diol: A simpler analog with a single benzene ring.
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is unique due to its complex structure, which combines the properties of thiophene and benzene derivatives. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
178810-20-3 |
|---|---|
Molekularformel |
C19H18O4S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-[(2,4-dihydroxy-3-methylphenyl)-thiophen-2-ylmethyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C19H18O4S/c1-10-14(20)7-5-12(18(10)22)17(16-4-3-9-24-16)13-6-8-15(21)11(2)19(13)23/h3-9,17,20-23H,1-2H3 |
InChI-Schlüssel |
BRQOLSNNEBQOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)C(C2=C(C(=C(C=C2)O)C)O)C3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)


![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)



![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)

